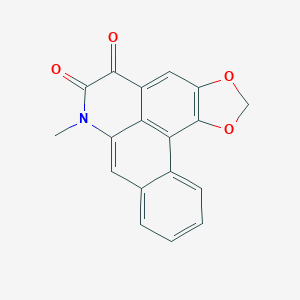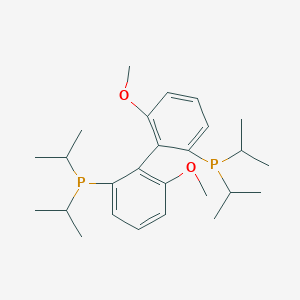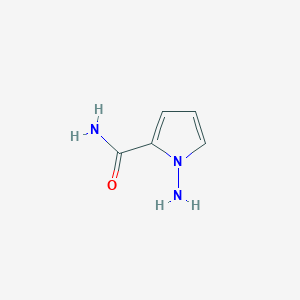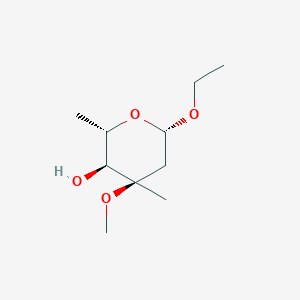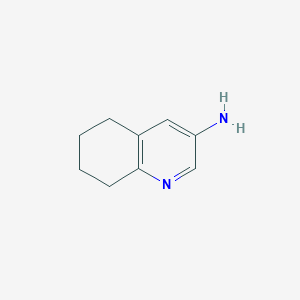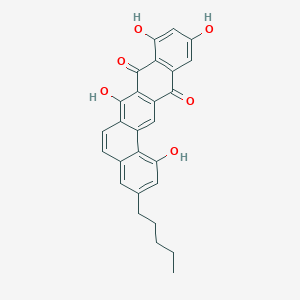
Azetidine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine-2,3-dicarboxylic acid (ADCA) is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. ADCA is a non-proteinogenic amino acid, meaning it is not naturally found in proteins. It is synthesized from L-aspartic acid and is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of Azetidine-2,3-dicarboxylic acid is not fully understood. However, it is believed to work by regulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Azetidine-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using Azetidine-2,3-dicarboxylic acid in lab experiments is its ability to regulate various signaling pathways in the body. This makes it a promising therapeutic agent for a wide range of diseases. However, one limitation of using Azetidine-2,3-dicarboxylic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of Azetidine-2,3-dicarboxylic acid. One potential area of research is its use in the treatment of neurodegenerative diseases. Another potential area of research is its use in the development of novel anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to fully understand the mechanism of action of Azetidine-2,3-dicarboxylic acid and its potential therapeutic applications.
合成法
Azetidine-2,3-dicarboxylic acid can be synthesized using various methods. One of the most common methods involves the reaction of L-aspartic acid with acetic anhydride in the presence of a catalyst. The resulting product is then cyclized to form Azetidine-2,3-dicarboxylic acid.
科学的研究の応用
Azetidine-2,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
CAS番号 |
147332-14-7 |
|---|---|
製品名 |
Azetidine-2,3-dicarboxylic acid |
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC名 |
azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |
InChIキー |
BLLPFMQOLSYTBX-UHFFFAOYSA-N |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
正規SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
同義語 |
2,3-Azetidinedicarboxylicacid(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



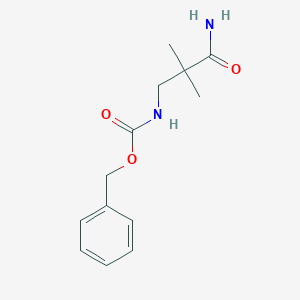

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
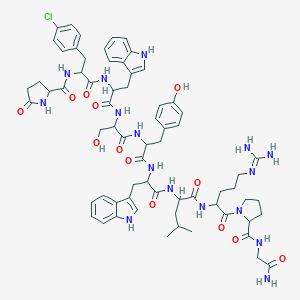
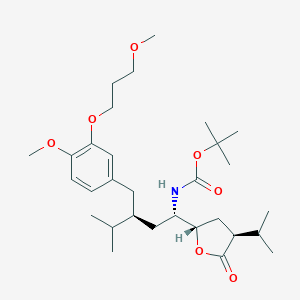
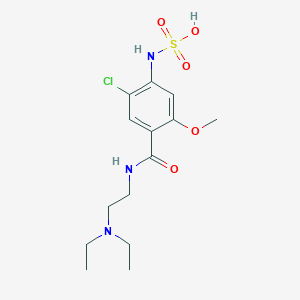

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
